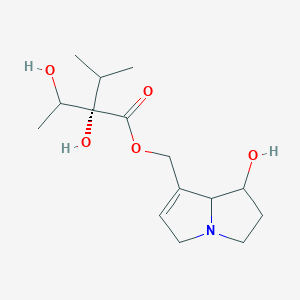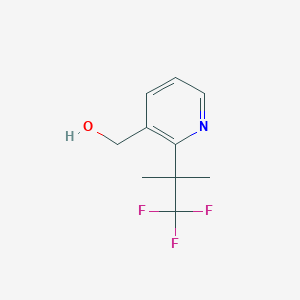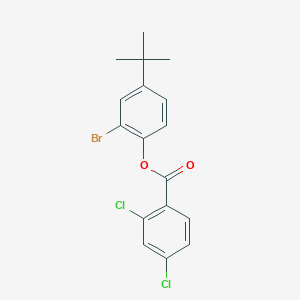![molecular formula C24H20FN3O4S B14800890 2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)
2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir marboxil involves multiple steps, starting from the preparation of key intermediates. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions . This method significantly reduces reaction time and improves production efficiency. The intermediate compound, (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, is synthesized and then converted to racemic baloxavir under microwave irradiation .
Industrial Production Methods
Industrial production of Baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of strong solid acids and microwave irradiation to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Baloxavir marboxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions under specific conditions, although these are less common in its therapeutic use.
Substitution: Various substitution reactions can be performed to modify the chemical structure for research purposes.
Major Products
The primary product formed from the hydrolysis of Baloxavir marboxil is baloxavir acid, which is the active antiviral agent .
Applications De Recherche Scientifique
Baloxavir marboxil has a wide range of scientific research applications:
Mécanisme D'action
Baloxavir marboxil exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein . This inhibition prevents the initiation of mRNA synthesis, thereby blocking viral replication . The compound targets the PA subunit of the viral RNA polymerase complex, which is essential for the virus’s life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir (Tamiflu): Another antiviral medication used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir (Relenza): Similar to oseltamivir, it inhibits neuraminidase and is used for treating influenza.
Peramivir (Rapivab): An intravenous neuraminidase inhibitor used for treating influenza.
Uniqueness
Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, which distinguishes it from other antiviral drugs like oseltamivir, zanamivir, and peramivir that target neuraminidase . This novel mechanism allows it to be effective against strains of influenza that may be resistant to neuraminidase inhibitors .
Propriétés
Formule moléculaire |
C24H20FN3O4S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
2-(7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H20FN3O4S/c25-17-6-3-5-14-16(17)13-33-19-7-2-1-4-15(19)21(14)28-20-12-32-11-10-26(20)24(31)22-23(30)18(29)8-9-27(22)28/h1-9,20-21,30H,10-13H2 |
Clé InChI |
LEQYOJZXHSOSPF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=CC=C5)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B14800820.png)
![N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide](/img/structure/B14800828.png)


![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)


![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)

![4,4'-methanediylbis{N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline}](/img/structure/B14800903.png)
![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)
![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)
